molecular formula C8H13N3O3 B13569140 1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13569140
M. Wt: 199.21 g/mol
InChI Key: PUXKHXFMKLSKSR-UHFFFAOYSA-N
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Description

1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxybutyl group and a carboxylic acid group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The hydroxybutyl group can be introduced through the use of appropriate starting materials, such as 4-hydroxybutyl azide and propargyl carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient synthesis. Purification steps, including crystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.

Major Products:

    Oxidation: Formation of 1-(4-Carboxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybutyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydro

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

1-(4-hydroxybutyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O3/c1-6-7(8(13)14)9-10-11(6)4-2-3-5-12/h12H,2-5H2,1H3,(H,13,14)

InChI Key

PUXKHXFMKLSKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CCCCO)C(=O)O

Origin of Product

United States

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